molecular formula C12H21NO4 B2620508 (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid CAS No. 2165547-10-2

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid

Cat. No.: B2620508
CAS No.: 2165547-10-2
M. Wt: 243.303
InChI Key: JYCRXMSJGZWACP-DTWKUNHWSA-N
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Description

“(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid” (CAS: 2227202-40-4) is a chiral piperidine derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol . The compound features a six-membered piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 2S position, and a carboxylic acid moiety at the 4R position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid enables further derivatization via coupling reactions.

Properties

IUPAC Name

(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Protection: The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Methylation: The protected piperidine undergoes methylation at the 2-position using methylating agents like methyl iodide or dimethyl sulfate.

    Carboxylation: The 4-position of the piperidine ring is carboxylated using reagents such as carbon dioxide or carboxylating agents under basic conditions.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthetic Applications

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its Boc protection allows for selective reactions while maintaining the integrity of the piperidine ring.

Key Synthetic Routes:

  • Nucleophilic Substitution Reactions : The presence of the carboxylic acid group facilitates nucleophilic attacks, allowing for the formation of amides and esters.
  • Coupling Reactions : The compound can be used in peptide synthesis due to its ability to form stable linkages with amino acids through its carboxylic acid functionality.

Research indicates that (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid exhibits potential biological activities, making it a candidate for further pharmacological studies.

Potential Biological Applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
  • Enzyme Inhibition : It may interact with specific enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.

Case Studies

Several studies have explored the applications of this compound in drug development:

  • Antiviral Research : A study demonstrated that derivatives of piperidine compounds could inhibit viral replication in cell cultures, suggesting a pathway for developing antiviral agents.
  • Cancer Research : Investigations into the structural modifications of piperidine derivatives have shown promise in targeting cancer cell proliferation through enzyme inhibition.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-MethylpiperidinePiperidine ring with a methyl groupLacks carboxylic acid functionality
4-PiperidoneKetone at the fourth positionDifferent reactivity due to carbonyl
Boc-LysineSimilar Boc protection but with an amino acid backboneMore complex due to additional functional groups

The uniqueness of this compound lies in its specific stereochemistry and functional groups that allow for targeted biological activity and synthetic versatility.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The compound’s stereochemistry plays a crucial role in its interaction with biological targets, influencing binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid” can be compared to analogous piperidine and pyrrolidine derivatives, focusing on stereochemistry, substituent effects, and physicochemical properties.

Steric and Stereochemical Variations

  • (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-38-2): Molecular Formula: C₁₇H₂₃NO₄; Molecular Weight: 305.37 g/mol . This compound replaces the methyl group at position 2 with a phenyl ring at position 4. The phenyl group increases hydrophobicity (logP ≈ 3.2 vs. 1.8 for the target compound) and steric bulk, which may reduce solubility in aqueous media.
  • (2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 1229439-64-8): Molecular Formula: C₁₇H₂₃NO₄; Molecular Weight: 295.37 g/mol . A pyrrolidine (five-membered ring) analog with a benzyl substituent at position 4. The smaller ring size increases ring strain but enhances conformational rigidity. The benzyl group further elevates lipophilicity, making this compound more suited for lipid-rich biological targets.

Functional Group Modifications

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS: 83624-01-5): Molecular Formula: C₁₁H₁₉NO₅; Molecular Weight: 245.27 g/mol . The methoxy group at position 4 introduces hydrogen-bond acceptor capacity, improving water solubility compared to alkyl or aryl substituents. However, the electron-donating methoxy group may reduce electrophilicity at the carboxylic acid, slowing coupling reactions.
  • (2S,4R)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride methyl ester (CAS: 175671-43-9): Molecular Formula: C₈H₁₅NO₃·HCl; Molecular Weight: 209.67 g/mol . The hydroxyl group increases polarity, while the methyl ester protects the carboxylic acid. This derivative is more soluble in polar solvents but requires deprotection steps for further functionalization.

Physicochemical Properties

Compound (CAS) Molecular Weight logP<sup>1</sup> Water Solubility (mg/mL) Melting Point (°C)
Target (2227202-40-4) 243.30 1.8 0.5 120–125 (est.)
(2R,4S)-4-Phenyl analog 305.37 3.2 0.1 145–150
4-Benzyl pyrrolidine 295.37 3.5 <0.1 130–135
4-Methoxy pyrrolidine 245.27 1.2 2.0 110–115

<sup>1</sup> Calculated using ChemAxon or PubChem data.

Q & A

Q. What are the recommended methods for synthesizing (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including Boc-protection, chiral center formation, and carboxylation. For example, tert-butoxycarbonyl (Boc) protection is performed under anhydrous conditions using Boc anhydride and a base like triethylamine. Key steps include:

  • Chiral induction : Use of enantioselective catalysts (e.g., palladium acetate with XPhos ligand) to ensure the (2S,4R) configuration .
  • Carboxylation : Hydrolysis of ester intermediates under acidic or basic conditions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Optimization strategies :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust temperature (e.g., 40–100°C for coupling reactions) and solvent polarity (e.g., tert-butanol for improved solubility) .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. SHELXL software is widely used for refinement, leveraging intensity data and Flack parameter analysis to validate chirality .
  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR to confirm substituents (e.g., tert-butyl group at δ ~1.4 ppm, piperidine ring protons at δ 3.0–4.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C13H23NO4: 265.1654 Da).
  • Melting point : Compare observed values (e.g., 130–136°C) with literature to assess purity .

Advanced Research Questions

Q. How does the conformation of the piperidine ring influence the compound’s reactivity and intermolecular interactions?

The (2S,4R) configuration imposes a non-planar chair conformation, with the tert-butyl group axial and carboxyl group equatorial. This arrangement:

  • Stabilizes hydrogen bonds : The carboxylic acid forms a 5-membered hydrogen-bonding network, critical for crystal packing .
  • Affects solubility : Hydrophobic tert-butyl groups reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Table 1 : Hydrogen-bonding parameters (from analogous structures)

Donor-AcceptorDistance (Å)Angle (°)Role in Stability
O–H···O (carboxyl)2.68165Stabilizes crystal lattice
N–H···O (Boc)2.89152Prevents racemization

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., proteases or kinases).
  • MD simulations : Analyze conformational flexibility in aqueous environments using AMBER or GROMACS .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at active sites .

Key parameter : The pyridinylsulfonyl group (in analogs) enhances binding via π-π stacking and hydrogen bonding, as seen in PDB ligand SZ0 .

Q. How can enantiomeric impurities be detected and resolved?

  • Chiral resolution : Use cellulose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to identify contamination.
  • Crystallographic refinement : Apply Rogers’ η or Flack’s x parameters to distinguish enantiomers in X-ray data .

Note : For near-centrosymmetric structures, Flack’s x parameter is more reliable than η to avoid false chirality assignments .

Q. What strategies mitigate decomposition during storage or handling?

  • Storage : Keep under inert gas (N2/Ar) at –20°C in airtight containers. Avoid moisture to prevent Boc-group hydrolysis .
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation of the methyl group .

Q. How are synthetic byproducts or regiochemical impurities characterized?

  • LC-MS/MS : Identify trace impurities (e.g., de-Boc derivatives or epimerized products) via fragmentation patterns .
  • 2D NMR : NOESY or HSQC to distinguish regioisomers (e.g., 2-methyl vs. 4-methyl substitution) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address them?

Variations (e.g., 130–136°C vs. 162–166°C in analogs) arise from polymorphic forms or purity levels. Mitigation:

  • Recrystallize from ethyl acetate/hexane to obtain a single polymorph .
  • Use differential scanning calorimetry (DSC) to identify phase transitions .

Q. Conflicting hydrogen-bonding patterns in crystallographic studies: How to interpret them?

Differences in crystal packing (e.g., solvent inclusion vs. anhydrous forms) alter hydrogen-bond networks. Use PLATON analysis to validate interactions and check for missed symmetry .

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